molecular formula C13H19NO B1364992 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 18339-46-3

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1364992
CAS RN: 18339-46-3
M. Wt: 205.3 g/mol
InChI Key: VRGWTUYPGVAHGX-UHFFFAOYSA-N
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Description

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a biochemical used for proteomics research . Its molecular formula is C13H19NO and its molecular weight is 205.3 .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The molecular formula of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is C13H19NO and its molecular weight is 205.3 .

Scientific Research Applications

Photoinduced Addition in Chemical Reactions

  • Research on 2,2,4-trimethyl-1,2-dihydroquinoline, closely related to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, reveals its role in photoinduced addition reactions. These reactions produce Markovnikov adducts like 4-hydroxy- and 4-methoxy-1,2,3,4-tetrahydroquinolines, indicating potential applications in synthetic chemistry (Nekipelova et al., 2002).

Antibacterial Agents

  • Derivatives of 1,2,3,4-tetrahydroquinoline, structurally related to the compound , have been synthesized and shown to be effective inhibitors of bacterial dihydrofolate reductase. This suggests potential applications in developing new antibacterial agents (Rauckman et al., 1989).

Antitumor Activity

  • Methoxy-indolo[2,1‐a]isoquinolines, compounds similar to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have shown inhibition of cell proliferation in certain tumor cells, pointing towards potential applications in cancer research (Ambros et al., 1988).

Synthesis of Optically Pure Compounds

  • Techniques have been developed for synthesizing optically pure forms of compounds closely related to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This research is crucial for creating specific enantiomers for pharmaceutical applications (Tang et al., 2010).

Plant Growth Stimulation

  • Studies on 2,2,4-trimethyl-1,2-dihydroquinoline derivatives show their effectiveness as growth stimulators in woody plants. This suggests potential agricultural applications, especially in enhancing the growth of ornamental and perennial woody plants (Vostrikova et al., 2020).

properties

IUPAC Name

8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-7,9,14H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGWTUYPGVAHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

18339-46-3
Record name 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VB Ivanov, EY Khavina - Journal of Photochemistry and Photobiology A …, 2009 - Elsevier
Triarylcarbinols, the recombination products of ketyl and aminyl radicals identified by visible absorption spectra as relevant triarylmethane dyes, are formed during irradiation of poly(…
Number of citations: 4 www.sciencedirect.com

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